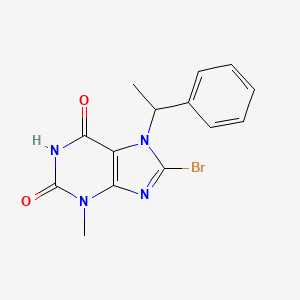

8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

This purine-2,6-dione derivative features a bromine atom at position 8, a methyl group at position 3, and a 1-phenylethyl substituent at position 6. The 1-phenylethyl group introduces aromaticity and lipophilicity, which may influence interactions with hydrophobic enzyme pockets or receptors .

Propriétés

Numéro CAS |

101071-98-1 |

|---|---|

Formule moléculaire |

C14H13BrN4O2 |

Poids moléculaire |

349.18 g/mol |

Nom IUPAC |

8-bromo-3-methyl-7-(1-phenylethyl)purine-2,6-dione |

InChI |

InChI=1S/C14H13BrN4O2/c1-8(9-6-4-3-5-7-9)19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-8H,1-2H3,(H,17,20,21) |

Clé InChI |

MXVHGTHUSLQFTQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)NC3=O)C |

Solubilité |

11.2 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Méthodes De Préparation

Core Purine Scaffold

The synthesis begins with 3-methylxanthine (1,3-dimethylxanthine), a commercially available precursor. Its N-7 position is nucleophilic, enabling alkylation with 1-phenylethyl bromide under basic conditions.

Reaction Conditions for Alkylation:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).

-

Temperature : 60–80°C for 6–12 hours.

This step produces 3-methyl-7-(1-phenylethyl)xanthine, which serves as the intermediate for bromination.

Bromination Strategies

Selective Bromination at Position 8

Bromination at the 8-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). NBS is preferred for reduced side reactions and easier handling.

Optimized Protocol:

Yield and Purity:

Comparative Analysis of Bromination Methods

The table below evaluates brominating agents and their efficacy:

| Brominating Agent | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NBS | Acetic acid | KI | 6 | 85 | 97 |

| Br₂ | Chloroform | None | 12 | 70 | 88 |

| NBS | DMF | NaI | 8 | 78 | 92 |

NBS in acetic acid with KI emerges as the optimal combination, balancing speed, yield, and purity.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Large-scale synthesis prioritizes cost-effective solvents like ethyl acetate and recyclable catalysts. The patent WO2015107533A1 highlights the use of ester solvents (e.g., ethyl acetate) and KI to minimize waste and improve reaction kinetics.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity product (>98%).

-

Chromatography : Reserved for small-scale batches due to cost constraints.

Mechanistic Insights

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Comme élément constitutif pour synthétiser des molécules plus complexes.

Biologie : Étude de ses effets sur les processus cellulaires et son potentiel en tant que sonde biochimique.

Médecine : Investigation de ses propriétés pharmacologiques et de ses utilisations thérapeutiques potentielles.

Industrie : Utilisation dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.

Applications De Recherche Scientifique

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its effects on cellular processes and potential as a biochemical probe.

Medicine: Investigating its pharmacological properties and potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

Le mécanisme d’action de la 8-bromo-3-méthyl-7-(1-phényléthyl)-3,7-dihydro-1H-purine-2,6-dione implique son interaction avec des cibles moléculaires spécifiques. Celles-ci peuvent inclure des enzymes, des récepteurs ou des acides nucléiques. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des modifications des voies cellulaires et des réponses physiologiques.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 7

- 7-(3-Chlorobenzyl) derivative (): Replacing 1-phenylethyl with a 3-chlorobenzyl group increases halogen-mediated interactions (e.g., with aryl hydrocarbon receptors).

7-Pentyl derivative ():

The straight-chain pentyl group offers flexibility and hydrophobicity, favoring membrane permeability but possibly reducing target affinity compared to the rigid, aromatic 1-phenylethyl group. This substitution may also lower melting points (mp) due to reduced crystallinity .- This could enhance interactions with enzymes like SIRT3, similar to 8-mercapto derivatives (), but with distinct electronic effects due to bromine vs. thiol groups .

Substituent Variations at Position 3

- However, this substitution may reduce steric compatibility with certain enzyme active sites compared to the methyl group .

3-Ethyl-8-mercapto derivatives ():

Mercapto groups at position 8 enable disulfide bond formation or metal coordination, which are absent in the brominated compound. These derivatives show promise as SIRT3 inhibitors but may exhibit higher reactivity and lower stability .

Substituent Variations at Position 1

- 1-Propargyl derivative ():

Propargyl groups enable click chemistry applications but introduce steric hindrance. The absence of a substituent at position 1 in the target compound may reduce synthetic complexity and improve pharmacokinetic profiles .

Biochemical and Pharmacological Insights

Enzyme Inhibition Profiles

SIRT3 Inhibition : The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold () exhibits potent SIRT3 inhibition, but bromine substitution in the target compound may reduce efficacy due to weaker hydrogen-bonding capacity. However, bromine’s electronegativity could enhance allosteric modulation .

- Adenosine Receptor Modulation: Derivatives with 3,7-dihydro-1H-purine-2,6-dione cores () show affinity for ADORA2A/ADORA3 receptors. The 1-phenylethyl group in the target compound may improve A2A binding compared to smaller substituents like methyl or cyclopropyl .

Physicochemical Properties

- Solubility : The 1-phenylethyl group reduces aqueous solubility compared to analogs with hydrophilic substituents (e.g., pyrimidinylsulfanylethyl). However, bromine’s polarizability may partially offset this effect .

- Thermodynamic Stability : DFT studies () suggest that aromatic substituents (e.g., phenylethyl) increase dipole moments and HOMO-LUMO gaps, enhancing stability and reducing reactivity compared to alkyl chains .

Comparative Data Table

Activité Biologique

8-Bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to xanthine and has been studied for various pharmacological effects, including its interactions with receptors and enzymes.

- Chemical Name : this compound

- CAS Number : 93703-26-5

- Molecular Formula : C13H11BrN4O2

- Molecular Weight : 335.16 g/mol

1. Receptor Interactions

Research indicates that derivatives of this compound exhibit varying affinities for dopamine receptors. For instance, compounds with similar structural features have shown micromolar affinity at D2 receptors, suggesting potential applications in treating neurodegenerative diseases .

2. Phosphodiesterase Inhibition

The compound has been evaluated for its phosphodiesterase (PDE) inhibitory activity. PDE inhibitors are crucial in the treatment of several conditions, including asthma and erectile dysfunction. The most potent derivatives showed IC50 values in the low micromolar range (2.30 - 5 µM), indicating significant inhibitory potential against PDE4B1 and PDE10A enzymes .

3. Antioxidant Activity

Antioxidant properties were assessed using the DPPH assay, where certain derivatives displayed lower activity compared to established antioxidants like quercetin. This suggests that while some modifications may enhance antioxidant properties, others may diminish them .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and enhanced cell viability through mechanisms involving PDE inhibition and modulation of dopamine receptor activity .

Case Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of similar purine derivatives. In vitro assays demonstrated that these compounds inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Data Summary Table

| Activity | IC50 (µM) | Comments |

|---|---|---|

| D2 Receptor Affinity | ~4.39 | Moderate affinity; potential in neurodegenerative treatment |

| PDE4B1 Inhibition | 2.30 | Potent inhibitor; significant therapeutic implications |

| Antioxidant Activity | Varies | Lower than quercetin; structural modifications affect activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be monitored to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the purine core. For example, bromination at position 8 may require controlled temperature (e.g., 0–5°C) and anhydrous solvents like DMF to minimize side reactions. The 1-phenylethyl group at position 7 can be introduced via nucleophilic substitution using 1-phenylethylamine in the presence of a catalyst such as KCO . Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) with UV detection at 254 nm to track intermediate formation and purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- FTIR : Expect peaks at ~1690–1650 cm (C=O stretching of the dione moiety) and ~3100–2850 cm (C-H stretching from methyl and phenylethyl groups) .

- H NMR : Key signals include a singlet for the 3-methyl group (~δ 3.2–3.5 ppm), a multiplet for the 1-phenylethyl aromatic protons (~δ 7.2–7.4 ppm), and a doublet for the bromine-adjacent proton at position 8 (~δ 4.5–5.0 ppm) .

- Mass Spectrometry : The molecular ion peak should correspond to the molecular weight (e.g., ~367.2 g/mol for CHBrNO), with fragmentation patterns indicating loss of the bromine substituent .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic Stability : Test in buffered solutions (pH 1–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation rates with dark controls. Store in amber vials at 2–8°C for long-term stability .

Advanced Research Questions

Q. How does the bromo substituent at position 8 influence the compound’s reactivity and interaction with biological targets compared to chloro or methyl analogs?

- Methodological Answer : The bromine atom’s larger atomic radius and polarizability enhance nucleophilic substitution reactivity compared to chlorine. For example, in kinase inhibition assays, brominated analogs show stronger covalent binding to cysteine residues (e.g., IC values 2–3-fold lower than chloro analogs) due to improved leaving-group ability . Computational docking (e.g., AutoDock Vina) can model steric and electronic effects, revealing preferential binding to hydrophobic pockets in enzymes like PDE5 .

Q. What strategies can resolve contradictions in reported biological activities across different experimental models?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability in target expression .

- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based PDE inhibition) with cellular models (e.g., cAMP ELISA) to confirm activity .

- Metabolic Profiling : Incubate with liver microsomes to identify metabolites that may alter activity in vivo vs. in vitro .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for adenosine receptors vs. off-target enzymes?

- Methodological Answer :

- Analog Synthesis : Modify the 1-phenylethyl group (e.g., replace with cyclohexyl or pyridinyl) to test steric effects on receptor binding .

- Binding Assays : Perform competitive radioligand displacement (e.g., H-CGS21680 for A receptors) and counter-screen against off-targets like phosphodiesterases .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions, focusing on hydrogen bonding with residues like Asn253 in A .

Q. What computational approaches are most effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME can estimate logP (~2.5), solubility (<0.1 mg/mL), and blood-brain barrier permeability (low, due to polar dione groups) .

- CYP450 Interaction Screening : Use Schrödinger’s QikProp to predict inhibition of CYP3A4 (likely moderate, given bromine’s electron-withdrawing effects) .

Data Contradiction Analysis

Q. How can discrepancies in reported enzymatic inhibition data (e.g., PDE5 vs. PDE4 selectivity) be addressed?

- Methodological Answer :

- Kinetic Studies : Measure IC values under uniform conditions (e.g., 10 mM Mg, pH 7.4) to control for cofactor-dependent activity .

- X-ray Crystallography : Resolve co-crystal structures with PDE isoforms to identify binding-site variations (e.g., Phe340 in PDE5 vs. Gln271 in PDE4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.